molecular formula C18H25N5O2 B2647224 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 1005301-19-8

2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2647224
CAS No.: 1005301-19-8
M. Wt: 343.431
InChI Key: ZGSGMHOFSFTJBT-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, an ethoxyphenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with a cyclohexyl acetamide derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.

Scientific Research Applications

2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
  • 2-cyclohexyl-N-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
  • 2-cyclohexyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Uniqueness

2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide stands out due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

2-cyclohexyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSGMHOFSFTJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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